Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-

Catalog No.
S14882210
CAS No.
M.F
C16H35N7O3
M. Wt
373.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-...

Product Name

Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-

IUPAC Name

N-[2-[3-(3-aminopropylamino)propylamino]-1-hydroxy-2-oxoethyl]-7-(hydrazinylmethylideneamino)heptanamide

Molecular Formula

C16H35N7O3

Molecular Weight

373.49 g/mol

InChI

InChI=1S/C16H35N7O3/c17-8-5-10-19-11-6-12-21-15(25)16(26)23-14(24)7-3-1-2-4-9-20-13-22-18/h13,16,19,26H,1-12,17-18H2,(H,20,22)(H,21,25)(H,23,24)

InChI Key

WNKBXRYUDJLMGA-UHFFFAOYSA-N

Canonical SMILES

C(CCCN=CNN)CCC(=O)NC(C(=O)NCCCNCCCN)O

Heptanamide, specifically 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-, is a complex organic compound belonging to the class of fatty amides. Fatty amides are derivatives of carboxylic acids formed through the reaction of fatty acids with amines. This particular compound features a heptanamide backbone, which consists of a seven-carbon chain with an amide functional group. Its structure includes multiple amino groups and a hydroxy-oxoethyl substituent, contributing to its potential biological activity and applications in medicinal chemistry .

Typical for amides, including hydrolysis, amidation, and acylation. Hydrolysis can yield the corresponding fatty acid and amine under acidic or basic conditions. The presence of multiple amino groups allows for further reactions such as cross-linking or formation of more complex structures through peptide bond formation. Additionally, the hydroxy-oxoethyl group may engage in reactions typical for carbonyl compounds, such as nucleophilic addition or condensation reactions .

The synthesis of Heptanamide can be approached through several methods:

  • Direct Amidation: Reacting heptanoic acid with ammonia or an amine under heat can yield heptanamide directly.
  • Multi-step Synthesis: Starting from simpler amino acids or fatty acids, one can construct the desired structure through a series of coupling reactions, protecting group strategies, and deprotection steps to introduce the aminoiminomethyl and hydroxy-oxoethyl functionalities.
  • Solid-phase Synthesis: This method allows for the stepwise assembly of the compound on a solid support, facilitating purification and characterization at each stage .

Heptanamide has potential applications in various fields:

  • Pharmaceuticals: Due to its complex structure and potential biological activity, it could serve as a lead compound for drug development targeting inflammation or microbial infections.
  • Biotechnology: The compound may be utilized in designing peptides or proteins for therapeutic use.
  • Cosmetics: Fatty amides are often used in cosmetic formulations for their emollient properties.

Interaction studies involving Heptanamide may focus on its binding affinity to specific receptors or enzymes. Such studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions. Additionally, computational docking studies could provide insights into its potential mechanisms of action at the molecular level .

Several compounds share structural similarities with Heptanamide, including:

  • Octanamide: An eight-carbon fatty amide that exhibits similar chemical properties but may differ in biological activity due to its longer carbon chain.
  • Hexanamide: A six-carbon counterpart that may show different solubility and reactivity profiles.
  • Palmitamide: A saturated fatty amide derived from palmitic acid; it is known for its use in dermatological formulations.
Compound NameStructureUnique Features
HeptanamideC7H15NOContains multiple amino groups; potential immunomodulatory effects
OctanamideC8H17NOLonger carbon chain; different solubility characteristics
HexanamideC6H13NOShorter chain; potentially lower bioactivity
PalmitamideC16H33NOHigher molecular weight; used in skin care products

The unique combination of functional groups and carbon chain length in Heptanamide may confer distinct biological activities that differentiate it from these similar compounds .

XLogP3

-2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

7

Exact Mass

373.28013800 g/mol

Monoisotopic Mass

373.28013800 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-11-2024

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